Synthesis and characterization of Dichlorobis[chloro(cyclohexene)platinum(II)]
Synthesis and characterization of Dichlorobis[chloro(cyclohexene)platinum(II)]
An In-depth Technical Guide to the Synthesis and Characterization of Di-μ-chlorobis[chloro(cyclohexene)platinum(II)]
Executive Summary
This guide provides a comprehensive technical overview of the synthesis, purification, characterization, and applications of Di-μ-chlorobis[chloro(cyclohexene)platinum(II)], a key organometallic platinum(II)-olefin complex. Platinum-olefin complexes are foundational in organometallic chemistry, serving as versatile precursors and catalysts. This document details a reliable synthetic protocol starting from chloroplatinic acid, outlines rigorous characterization methodologies including NMR and IR spectroscopy, and discusses the compound's relevance in catalysis. The content is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven insights required to work with this compound effectively.
Introduction: The Significance of Platinum-Olefin Complexes
Transition metal-olefin complexes are a cornerstone of modern chemistry, fundamentally impacting the field of catalysis. Platinum(II) complexes, in particular, have been extensively studied due to their unique bonding characteristics and reactivity.[1] The interaction between the platinum d-orbitals and the π-system of the olefin ligand facilitates a variety of important chemical transformations.
Di-μ-chlorobis[chloro(cyclohexene)platinum(II)], with the chemical formula [PtCl₂(C₆H₁₀)]₂, is a dimeric compound where two platinum centers are bridged by chloride ligands. This stable, yet reactive, complex serves as an excellent starting material for the synthesis of other platinum compounds and as a catalyst in its own right. Its applications are notable in organic synthesis, including hydrosilylation and hydrogenation reactions, where it demonstrates significant catalytic activity.[2][3][4] Understanding its synthesis and properties is crucial for leveraging its full potential in both academic research and industrial applications.
Synthesis of Di-μ-chlorobis[chloro(cyclohexene)platinum(II)]
The synthesis of this complex is typically achieved through the direct reaction of a Pt(IV) source, such as chloroplatinic acid, with cyclohexene in a suitable solvent. The reaction involves the reduction of platinum from the +4 to the +2 oxidation state, which is accompanied by the partial oxidation of the olefin.[1]
Precursor Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Role | Key Considerations |
| Chloroplatinic Acid Hydrate | H₂PtCl₆·xH₂O | ~517.9 (hexahydrate) | Platinum Source | Highly hygroscopic; handle in a dry environment. Corrosive. |
| Cyclohexene | C₆H₁₀ | 82.14 | Olefin Ligand | Flammable liquid. Use in a well-ventilated fume hood. |
| Glacial Acetic Acid | CH₃COOH | 60.05 | Solvent | Corrosive. Provides an acidic medium for the reaction. |
| Ethanol | C₂H₅OH | 46.07 | Washing Solvent | Used to wash the crude product and remove impurities. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Washing Solvent | Used for final washing and drying of the product. Highly flammable. |
Detailed Experimental Protocol
This protocol is adapted from established methods for preparing platinum-olefin complexes.[1]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.5 g (approx. 4.8 mmol) of hydrated chloroplatinic acid in 10 mL of glacial acetic acid.
-
Rationale: Glacial acetic acid is an effective solvent for chloroplatinic acid and provides the appropriate medium for the reduction of Pt(IV) to Pt(II).
-
-
Heating: Gently heat the solution to approximately 70-80°C using a water bath. Stir until the chloroplatinic acid is fully dissolved, resulting in a clear, orange-to-yellow solution.
-
Rationale: Moderate heating increases the solubility of the platinum salt and accelerates the reaction rate without causing excessive decomposition of the reagents.
-
-
Addition of Olefin: While maintaining the temperature and stirring, add 3.0 mL of cyclohexene dropwise to the warm solution over 5 minutes.
-
Rationale: The dropwise addition of cyclohexene controls the reaction rate and prevents localized overheating. An excess of the olefin ensures the complete conversion of the platinum precursor.
-
-
Reaction and Precipitation: Upon addition of cyclohexene, the color of the solution will change, and a precipitate will begin to form. Continue to stir the mixture at 70-80°C for 30-45 minutes to ensure the reaction goes to completion.
-
Rationale: The formation of the beige or yellow precipitate indicates the successful synthesis of the less soluble platinum(II)-olefin complex.
-
-
Isolation: Allow the flask to cool to room temperature, then cool it further in an ice bath for 15 minutes to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate sequentially with small portions of cold glacial acetic acid, followed by ethanol, and finally diethyl ether.
-
Rationale: Washing with acetic acid removes any unreacted starting materials. The ethanol wash removes residual acetic acid, and the diethyl ether wash facilitates rapid drying of the final product.
-
-
Drying: Dry the resulting beige solid product under vacuum for several hours to remove all traces of solvent. The typical yield is 60-70%.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and isolation of [PtCl₂(C₆H₁₀)]₂.
Physicochemical Properties and Characterization Data
The identity and purity of the synthesized Di-μ-chlorobis[chloro(cyclohexene)platinum(II)] must be confirmed through rigorous characterization.
General Properties
| Property | Value |
| Chemical Formula | C₁₂H₂₀Cl₄Pt₂[5] |
| Molecular Weight | 720.27 g/mol |
| Appearance | Beige or pale yellow solid[5] |
| Structure | Dimeric, chloride-bridged |
Molecular Structure Diagram
Caption: Molecular structure of Di-μ-chlorobis[chloro(cyclohexene)platinum(II)].
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the coordination of the cyclohexene ligand and the overall structure of the complex.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides direct evidence of ligand coordination. The signals for the olefinic protons of cyclohexene, typically found around δ 5.6 ppm in the free ligand, shift significantly upfield upon coordination to the electron-rich platinum center. These coordinated olefinic protons will also exhibit coupling to the ¹⁹⁵Pt isotope (I = 1/2, 33.8% natural abundance), resulting in satellite peaks flanking the main signal.
-
¹³C NMR Spectroscopy: Similar to the proton spectrum, the carbon signals for the double bond in cyclohexene will show a significant upfield shift upon coordination.
-
¹⁹⁵Pt NMR Spectroscopy: This technique is highly sensitive to the coordination environment of the platinum nucleus.[6][7] For a Pt(II) center in a square planar environment with chloride and olefin ligands, a characteristic chemical shift is expected. For related Pt(II)-diene complexes, these shifts are often observed in the range of -2000 to -3000 ppm.[8]
-
Infrared (IR) Spectroscopy: Coordination of the cyclohexene to the platinum center weakens the C=C double bond. This results in a decrease in the C=C stretching frequency in the IR spectrum from ~1650 cm⁻¹ in free cyclohexene to ~1500 cm⁻¹ in the complex. Additionally, Pt-Cl stretching frequencies can be observed in the far-IR region (typically below 400 cm⁻¹).
Expected Characterization Data Summary
| Technique | Feature | Expected Observation | Rationale |
| ¹H NMR | Olefinic Protons (C=C-H) | Shift upfield to δ 4.5-5.5 ppm with ¹⁹⁵Pt satellites. | Shielding effect from Pt d-orbital back-bonding. |
| ¹³C NMR | Olefinic Carbons (C=C) | Shift upfield compared to free cyclohexene. | Shielding effect from metal coordination. |
| IR Spec. | C=C Stretch | Lower frequency (~1500 cm⁻¹) vs. free ligand (~1650 cm⁻¹). | Weakening of the C=C bond upon π-coordination. |
| Elem. Analysis | %C, %H | Should match calculated values for C₁₂H₂₀Cl₄Pt₂. | Confirms elemental composition and purity. |
Applications in Catalysis
Di-μ-chlorobis[chloro(cyclohexene)platinum(II)] is a valuable pre-catalyst for a range of organic transformations. Platinum catalysts are widely utilized for their high activity and selectivity in reactions such as hydrogenation, hydrosilylation, and cycloadditions.[3][4]
-
Hydrosilylation: This complex can catalyze the addition of Si-H bonds across unsaturated C-C bonds, a crucial process in the silicone industry and for the synthesis of organosilicon compounds.[9]
-
Hydrogenation: Platinum catalysts are highly effective for the asymmetric hydrogenation of various functional groups, which is a key method for producing chiral compounds in the pharmaceutical industry.[3]
-
Precursor Synthesis: The cyclohexene ligand is relatively labile and can be easily displaced by other ligands, making this complex an excellent starting material for synthesizing a wide array of other platinum(II) compounds.
Safety and Handling
-
Platinum Compounds: Platinum compounds are sensitizers and can cause allergic reactions upon skin contact or inhalation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Glacial acetic acid is corrosive, while cyclohexene and diethyl ether are highly flammable. All manipulations should be performed in a well-ventilated chemical fume hood.
-
Disposal: Dispose of all chemical waste in accordance with institutional and local regulations for heavy metal and organic solvent waste.
References
- RSC Publishing. (n.d.). New chemistry of olefin complexes of platinum(ii) unravelled by basic conditions: synthesis and properties of elusive cationic species. Dalton Transactions.
- ResearchGate. (2006). New chemistry of olefin complexes of platinum(II) unravelled by basic conditions: synthesis and properties of elusive cationic species.
- ACS Publications. (1971). Preparation and structure of chloro(L-prolinato)(olefin)platinum(II) complexes. Inorganic Chemistry.
- ACS Publications. (n.d.). The Preparation and Properties of Some Aryl and Alkyl Platinum(II)-Olefin Compounds. Inorganic Chemistry.
- ACS Publications. (n.d.). Synthesis of carbonyl-olefin complexes of platinum(II), PtX2(CO)(olefin), and the catalytic hydrochlorination of olefins. Organometallics.
- Cotton, F. A. (Ed.). (1972). Cyclic-Diolefin Complexes of Platinum and Palladium. Inorganic Syntheses, Volume XIII. McGraw-Hill, Inc.
- Chem-Impex. (n.d.). Di-μ-Chlorobis[chloro(cyclohexene)platinum(II)].
- PubChem. (n.d.). Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum.
- Rock Chemicals, Inc. (n.d.). Di-µ-chloro-bis(cyclohexene)platinum(II).
- Alfa Chemistry. (n.d.). Platinum Catalysts.
- Chemistry For Everyone. (2023). How Does Platinum Act As A Catalyst? [Video]. YouTube.
- Sigma-Aldrich. (n.d.). Dichloro(1,2-diaminocyclohexane)platinum(II).
- Boreskov Institute of Catalysis. (1990). Platinum Catalysts for Cyclohexene Epoxidation with an Oxygen-Hydrogen Mixture. Studies in Surface Science and Catalysis.
- ACS Publications. (2018). Platinum Complexes with Chelating Acyclic Aminocarbene Ligands Work as Catalysts for Hydrosilylation of Alkynes. ACS Omega.
- ResearchGate. (2007). NMR Spectroscopy of Anticancer Platinum Drugs.
- NIH. (2023). Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents. PMC.
- MDPI. (n.d.). Reactive Behaviour of Platinum(II) Salts with Ethylenediamine in Sustainable Water/Choline Chloride-Based Deep Eutectic Solvents Mixtures.
Sources
- 1. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 2. chemimpex.com [chemimpex.com]
- 3. alfachemic.com [alfachemic.com]
- 4. youtube.com [youtube.com]
- 5. rockchemicalsinc.com [rockchemicalsinc.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
